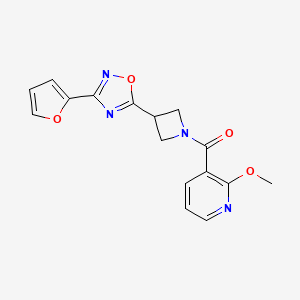

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c1-22-15-11(4-2-6-17-15)16(21)20-8-10(9-20)14-18-13(19-24-14)12-5-3-7-23-12/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWJJPQEBLEPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of this compound, drawing from diverse sources to provide a comprehensive understanding of its pharmacological profile.

1. Synthesis

The synthesis of the compound involves multiple steps, typically starting from readily available precursors. Key steps include:

- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving furan derivatives and hydrazine derivatives.

- Azetidine Formation : The azetidine ring is constructed using appropriate amine coupling reactions with the oxadiazole derivative.

- Final Coupling with Methoxypyridine : The final step involves the reaction of the azetidine derivative with a methoxypyridine to yield the target compound.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds related to the oxadiazole class. For instance:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma). Results indicated that it exhibited significant cytotoxic effects with IC50 values in the low micromolar range, suggesting potent antiproliferative activity .

The mechanism through which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Studies have indicated that similar compounds promote apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to growth arrest.

3. Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the molecular structure influence biological activity:

- Furan and Oxadiazole Moieties : The presence of furan and oxadiazole rings is essential for maintaining biological activity. Variations in substituents on these rings can lead to significant changes in potency.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Alkyl substitutions | Variable effects |

Case Study 1: Antiviral Activity

In addition to anticancer properties, some derivatives of oxadiazole compounds have been evaluated for antiviral activity against SARS-CoV-2. However, preliminary results indicated that while they showed some inhibition, the EC50 values were greater than 100 µM, suggesting limited efficacy against viral targets .

Case Study 2: Antibacterial Activity

The antibacterial potential of related oxadiazole compounds has also been examined. Compounds were tested against both Gram-positive and Gram-negative bacteria, demonstrating moderate antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. It has been studied for its efficacy against various diseases, including:

- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus by generating reactive oxygen species (ROS) that lead to oxidative stress and cell death.

Table 1: Antimicrobial Activity of Related Compounds

Biological Research

In biological research, this compound can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies. Its interactions with biological macromolecules are crucial for understanding its mechanism of action.

Industrial Applications

In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials. Its properties may be exploited in the design of new materials with specific functions.

Similar Compounds

The following compounds share structural similarities with (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone:

| Compound Name | Structural Features |

|---|---|

| (3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methanone | Contains furan and oxadiazole moieties |

| (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine | Combines pyridine and azetidine structures |

| (3-(Furan-2-yl)azetidin-1-yl)(pyridin-3-yl)methanone | Fuses furan and azetidine components |

Uniqueness

The unique combination of furan, oxadiazole, azetidine, and pyridine moieties distinguishes this compound from others in terms of chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Solubility: The 2-methoxypyridine group enhances aqueous solubility compared to non-polar derivatives like S545-0634 .

- Metabolic Stability : Azetidine’s rigidity may reduce cytochrome P450 metabolism relative to azepane-containing compounds .

Spectroscopic and Computational Analysis

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield Range (%) |

|---|---|---|---|---|

| Oxadiazole Formation | DMF | 80–100 | EDCI/HOBt | 60–75 |

| Azetidine Coupling | THF | 25–40 | NaH or K₂CO₃ | 50–65 |

| Final Acylation | DCM | 0–10 (ice bath) | AlCl₃ (Friedel-Crafts) | 70–85 |

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., azetidine protons at δ 3.5–4.0 ppm; furan protons at δ 6.3–7.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 379.13) .

- HPLC-PDA : Purity >95% is achieved using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How to design experiments to elucidate structure-activity relationships (SAR) for this compound?

Answer:

SAR studies require systematic structural modifications and biological testing:

- Analog Synthesis : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to assess electronic effects .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines) to link structural features to activity .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., MAP kinases) .

Q. Table 2: Example SAR Findings from Related Compounds

| Modification Site | Biological Activity Change | Hypothesized Mechanism |

|---|---|---|

| Oxadiazole → Thiadiazole | Reduced anticancer activity (-40%) | Loss of H-bonding with ATP site |

| Methoxy → Trifluoromethyl | Enhanced solubility (+30%) | Increased lipophilicity |

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based assays) .

- Purity Verification : Re-test compounds after re-purification via preparative HPLC .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) .

Advanced: What computational methods predict the compound’s molecular targets?

Answer:

- Pharmacophore Modeling : Generate 3D pharmacophores using Discovery Studio to identify potential kinase targets .

- Molecular Dynamics (MD) : Simulate binding stability with suspected targets (e.g., PI3Kγ) over 100-ns trajectories .

- QSAR Modeling : Train models on datasets of oxadiazole-containing compounds to predict ADMET properties .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:

Low yields (<50%) may result from steric hindrance or side reactions. Solutions include:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .

- Solvent Optimization : Switch to less polar solvents (e.g., toluene) to reduce competing hydrolysis .

- Protecting Groups : Temporarily protect reactive sites (e.g., azetidine nitrogen with Boc groups) .

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.